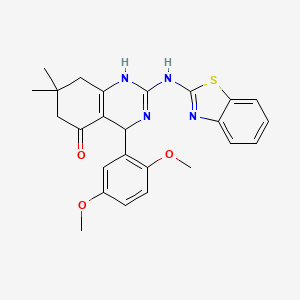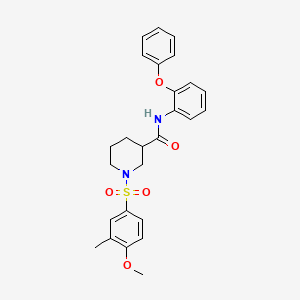![molecular formula C20H28ClNO B4176883 N-[(2-prop-2-enoxyphenyl)methyl]adamantan-1-amine;hydrochloride](/img/structure/B4176883.png)
N-[(2-prop-2-enoxyphenyl)methyl]adamantan-1-amine;hydrochloride
Overview
Description
N-[(2-prop-2-enoxyphenyl)methyl]adamantan-1-amine;hydrochloride is a chemical compound that belongs to the class of adamantane derivatives. Adamantane is a diamondoid compound known for its rigid structure and stability. The presence of the allyloxybenzyl group in this compound adds unique chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-prop-2-enoxyphenyl)methyl]adamantan-1-amine;hydrochloride typically involves a multi-step process. One common method is the Williamson ether synthesis, where an alkoxide reacts with a primary haloalkane or sulfonate ester under standard S_N2 conditions . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or hexamethylphosphoric triamide (HMPA).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-prop-2-enoxyphenyl)methyl]adamantan-1-amine;hydrochloride can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Substitution: Typical reagents include alkyl halides and strong bases like sodium hydride (NaH).
Major Products
Oxidation: The major product is often a carboxylic acid derivative.
Substitution: The products depend on the nucleophile used but can include various substituted benzyl derivatives.
Scientific Research Applications
N-[(2-prop-2-enoxyphenyl)methyl]adamantan-1-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[(2-prop-2-enoxyphenyl)methyl]adamantan-1-amine;hydrochloride involves its interaction with molecular targets in the body. Similar to other adamantane derivatives, it may influence the release and uptake of neurotransmitters like dopamine . The compound’s unique structure allows it to interact with specific receptors and enzymes, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Amantadine: A well-known adamantane derivative used in the treatment of Parkinson’s disease and influenza.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Uniqueness
N-[(2-prop-2-enoxyphenyl)methyl]adamantan-1-amine;hydrochloride stands out due to the presence of the allyloxybenzyl group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[(2-prop-2-enoxyphenyl)methyl]adamantan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO.ClH/c1-2-7-22-19-6-4-3-5-18(19)14-21-20-11-15-8-16(12-20)10-17(9-15)13-20;/h2-6,15-17,21H,1,7-14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWPUUXYWULWJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]-2-nitrobenzamide](/img/structure/B4176802.png)
![N-{4-ACETYL-5-METHYL-2-OXO-1-[(OXOLAN-2-YL)METHYL]-3-(TRIFLUOROMETHYL)-2,3-DIHYDRO-1H-PYRROL-3-YL}-4-TERT-BUTYLBENZAMIDE](/img/structure/B4176822.png)
![4-methyl-N-{2-[(4-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B4176826.png)
![1-[4-(benzyloxy)benzoyl]-4-(4-methoxy-2-nitrophenyl)piperazine](/img/structure/B4176834.png)


![N-[(3-bromophenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride](/img/structure/B4176868.png)
![ethyl 1-[2-hydroxy-3-(4-propionylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B4176876.png)
![5-(3-bromophenyl)-7-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4176881.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B4176882.png)
![9,9-Dimethyl-12-(2-nitrophenyl)-7,8,10,12-tetrahydrobenzo[a]acridin-11-one](/img/structure/B4176896.png)
![3-chloro-4-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-N-propan-2-ylbenzenesulfonamide](/img/structure/B4176899.png)

![N-(2,4-dimethylphenyl)-2-(4-{[(4-ethoxyphenyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B4176913.png)
